molecular formula C8H12Cl2N2O2 B3082881 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride CAS No. 1134748-40-5

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride

Cat. No. B3082881
CAS RN: 1134748-40-5
M. Wt: 239.1 g/mol
InChI Key: FHMMWSNRPLHJKK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is a chemical compound with the molecular formula C8H10N2O2.2ClH . It is a derivative of 1,4-Benzodioxin .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 239.1 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthetic Aspects in Benzodiazepines Synthesis

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride plays a role in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds with two nitrogen atoms at different positions. These compounds are pivotal in the pharmaceutical industry for their biological activities, including anticonvulsion, anti-anxiety, and sedative effects. Researchers have developed broad, valuable approaches for synthesizing 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor. This review encapsulates the systematic synthetic strategies of these benzodiazepines, emphasizing their importance in medicinal chemistry and organic synthesis (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Role in Heterocyclic Chemistry

The compound is involved in the development of heterocyclic chemistry, particularly in the synthesis of 2,3-benzodiazepine-related compounds. This area of research is crucial for discovering new medicines that could address diseases without current remedies, such as certain cancer types. The exploration of antibacterial compounds is also significant due to the spread of multiresistant pathogens. This review summarizes the literature on 2,3-benzodiazepine analogues, highlighting their significance in medicinal chemistry (Földesi, Volk, & Milen, 2018).

Exploration in Organic Synthesis

In the domain of organic synthesis, this compound contributes to the preparation and chemical transformations of 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of certain precursors by heating with urea. The synthesis of oxazines and their use as chiral synthons, alongside their general reactions, underline the compound's utility in organic chemistry (Sainsbury, 1991).

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

This compound is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . Always handle it with appropriate safety measures.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMMWSNRPLHJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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